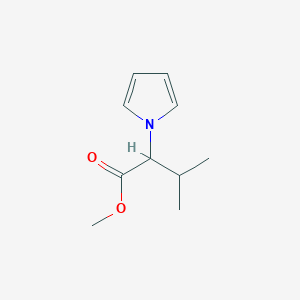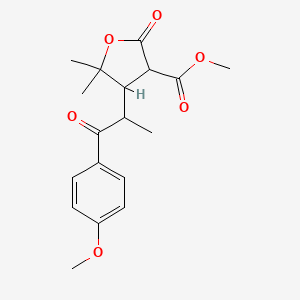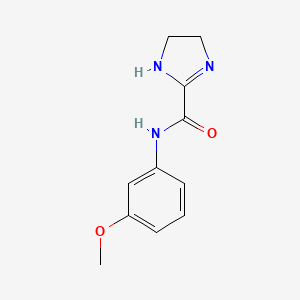![molecular formula C9H15BrO2S B11075327 6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane](/img/structure/B11075327.png)
6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[311]heptane is a bicyclic organic compound characterized by a unique structure that includes a bromine atom, a methyl group, and a methylsulfonyl group attached to a bicyclo[311]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Bromination: The bicyclo[3.1.1]heptane derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Methylation: The brominated intermediate is subjected to methylation using methyl iodide and a strong base like sodium hydride.
Sulfonylation: Finally, the methylated product is treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation-reduction reactions. For instance, it can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Oxidation: Conversion to sulfone or sulfoxide derivatives.
Reduction: Formation of methylthio derivatives.
Scientific Research Applications
6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methylsulfonyl groups can participate in binding interactions, while the bicyclic core provides structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-6-methylbicyclo[3.1.1]heptane: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
7-Methylsulfonylbicyclo[3.1.1]heptane: Lacks the bromine atom, which reduces its reactivity in nucleophilic substitution reactions.
6-Methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane:
Uniqueness
6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[311]heptane is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity and versatility in synthetic applications
Properties
Molecular Formula |
C9H15BrO2S |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
6-bromo-6-methyl-7-methylsulfonylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H15BrO2S/c1-9(10)6-4-3-5-7(9)8(6)13(2,11)12/h6-8H,3-5H2,1-2H3 |
InChI Key |
XTHZNQLGHNPPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCC1C2S(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)

![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)

![2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11075302.png)
![4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B11075308.png)
![N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11075311.png)
![4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11075319.png)
![5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline](/img/structure/B11075328.png)
![2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B11075331.png)

![2,7,9-Trimethyl-5-pyridin-3-yl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11075345.png)
